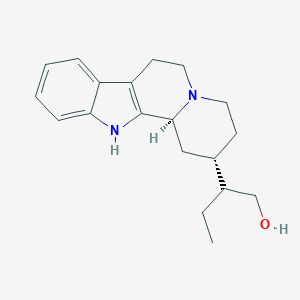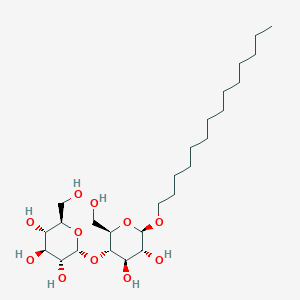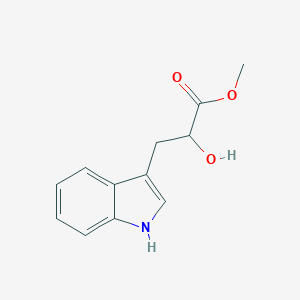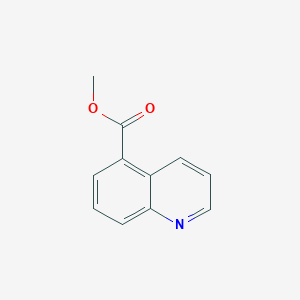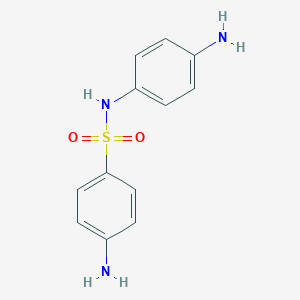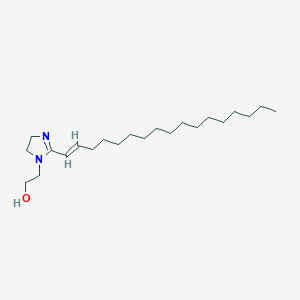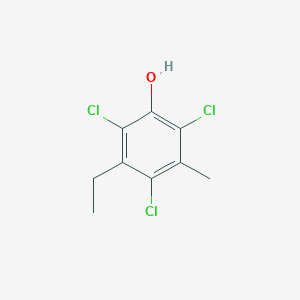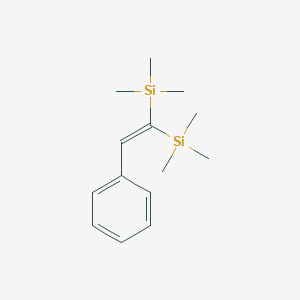
Silane, (phenylethenylidene)bis(trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (phenylethenylidene)bis(trimethyl-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PTMSP (poly(1-trimethylsilyl-1-propyne)) and has a high gas permeation rate, making it a promising material for membrane separation processes. In
Mécanisme D'action
The mechanism of action of Silane, (phenylethenylidene)bis(trimethyl-) is not well understood. However, it is believed that the high gas permeation rate of PTMSP is due to its unique structure, which allows for the efficient transport of gases through the polymer matrix. The high sensitivity of PTMSP to certain gases is thought to be due to the interaction of the gas molecules with the polymer chains.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Silane, (phenylethenylidene)bis(trimethyl-). However, studies have shown that PTMSP is biocompatible and has been used in medical applications such as drug delivery and tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Silane, (phenylethenylidene)bis(trimethyl-) in lab experiments is its high gas permeation rate, which allows for the efficient separation of gases. PTMSP is also easy to process and can be synthesized using a variety of methods. However, one of the main limitations of using PTMSP in lab experiments is its high cost compared to other polymer materials.
Orientations Futures
There are several future directions for the research and development of Silane, (phenylethenylidene)bis(trimethyl-). One area of research is the optimization of PTMSP membranes for gas separation applications, including the development of new catalysts for polymerization and the modification of the polymer structure to improve selectivity and permeability. Another area of research is the development of PTMSP-based sensors for environmental monitoring and medical applications. Finally, there is potential for the use of PTMSP in the development of new materials for tissue engineering and drug delivery.
Méthodes De Synthèse
Silane, (phenylethenylidene)bis(trimethyl-) can be synthesized using a variety of methods, including the polymerization of 1-trimethylsilyl-1-propyne (TMSP) monomer. The polymerization process involves the use of a catalyst, typically a transition metal complex, which initiates the reaction and leads to the formation of a high molecular weight polymer. Other methods for synthesizing PTMSP include electrospinning, which involves the use of an electric field to create nanofibers, and chemical vapor deposition, which involves the deposition of a thin film on a substrate.
Applications De Recherche Scientifique
Silane, (phenylethenylidene)bis(trimethyl-) has a wide range of scientific research applications, including gas separation, fuel cells, and sensors. In gas separation, PTMSP membranes have been shown to have high permeation rates for gases such as hydrogen, carbon dioxide, and methane. This makes them ideal for use in gas separation processes, such as the separation of hydrogen from carbon monoxide in fuel cells. PTMSP has also been used as a sensor material due to its high sensitivity to certain gases, such as ammonia and nitrogen dioxide.
Propriétés
Numéro CAS |
18415-23-1 |
|---|---|
Nom du produit |
Silane, (phenylethenylidene)bis(trimethyl- |
Formule moléculaire |
C14H24Si2 |
Poids moléculaire |
248.51 g/mol |
Nom IUPAC |
trimethyl-(2-phenyl-1-trimethylsilylethenyl)silane |
InChI |
InChI=1S/C14H24Si2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clé InChI |
ULXDRKKYNAWJLU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C(=CC1=CC=CC=C1)[Si](C)(C)C |
Autres numéros CAS |
18415-23-1 |
Synonymes |
Silane, (phenylethenylidene)bis(trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



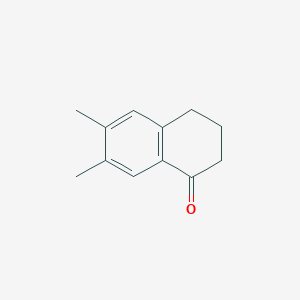
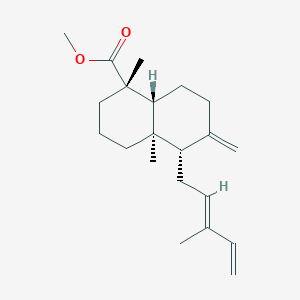
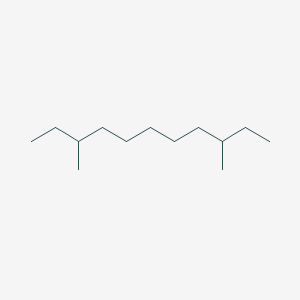
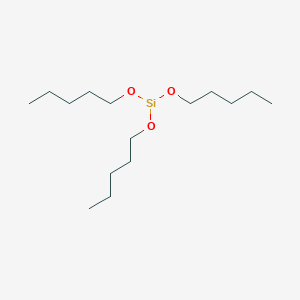
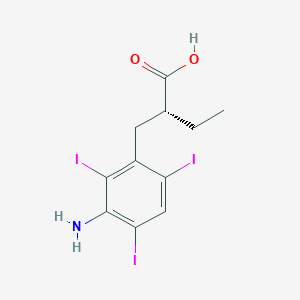
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
